(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
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Overview
Description
(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran-2-yl Thiazole: This step involves the cyclization of a suitable precursor to form the benzofuran-2-yl thiazole core.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.
Formation of the Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile group through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran-2-yl thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a nitro group, which can influence its chemical properties and applications.
Uniqueness
The presence of the nitro group in (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile makes it unique compared to similar compounds. The nitro group can participate in various chemical reactions, such as reduction and substitution, providing additional versatility in its applications. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(E)-2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S/c21-11-15(9-13-5-7-16(8-6-13)23(24)25)20-22-17(12-27-20)19-10-14-3-1-2-4-18(14)26-19/h1-10,12H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHRDCQVFUYET-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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